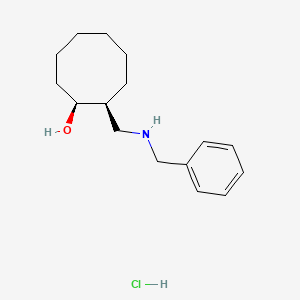
(2-(p-Nitrophenoxy)ethyl)hydrazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(p-Nitrophenoxy)ethyl)hydrazine hydrochloride is a chemical compound with significant potential in various scientific fields It is characterized by the presence of a nitrophenoxy group attached to an ethyl hydrazine moiety, forming a hydrochloride salt
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(p-Nitrophenoxy)ethyl)hydrazine hydrochloride typically involves the reaction of p-nitrophenol with ethylene oxide to form 2-(p-nitrophenoxy)ethanol. This intermediate is then reacted with hydrazine hydrate to yield (2-(p-Nitrophenoxy)ethyl)hydrazine. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(2-(p-Nitrophenoxy)ethyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the hydrazine group.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazine derivatives.
科学研究应用
Chemistry
In chemistry, (2-(p-Nitrophenoxy)ethyl)hydrazine hydrochloride is used as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for the synthesis of complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful for investigating cellular processes and pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.
作用机制
The mechanism of action of (2-(p-Nitrophenoxy)ethyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The nitrophenoxy group can undergo redox reactions, while the hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate biological pathways and processes, leading to various effects.
相似化合物的比较
Similar Compounds
(2-(p-Aminophenoxy)ethyl)hydrazine hydrochloride: Similar structure but with an amino group instead of a nitro group.
(2-(p-Methoxyphenoxy)ethyl)hydrazine hydrochloride: Contains a methoxy group instead of a nitro group.
(2-(p-Chlorophenoxy)ethyl)hydrazine hydrochloride: Contains a chloro group instead of a nitro group.
Uniqueness
(2-(p-Nitrophenoxy)ethyl)hydrazine hydrochloride is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds with different substituents.
属性
CAS 编号 |
69782-14-5 |
|---|---|
分子式 |
C8H12ClN3O3 |
分子量 |
233.65 g/mol |
IUPAC 名称 |
[2-(4-nitrophenoxy)ethylamino]azanium;chloride |
InChI |
InChI=1S/C8H11N3O3.ClH/c9-10-5-6-14-8-3-1-7(2-4-8)11(12)13;/h1-4,10H,5-6,9H2;1H |
InChI 键 |
VVHCBDPECUGWEI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCN[NH3+].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


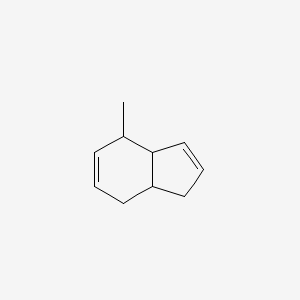
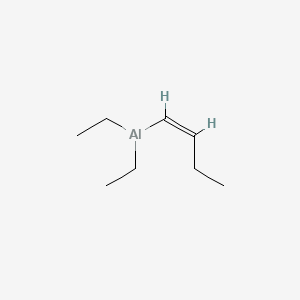

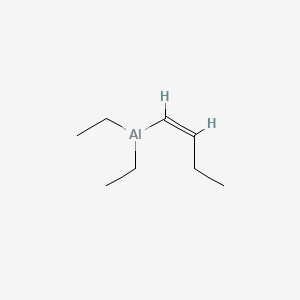
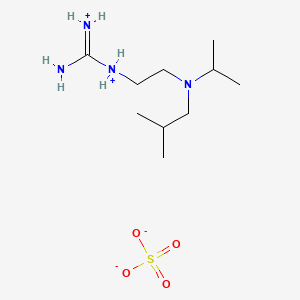
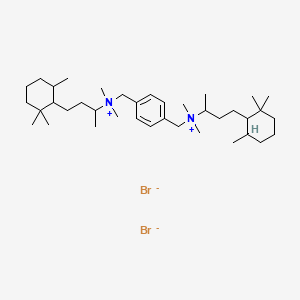
![1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-2H-indole;chloride](/img/structure/B13780301.png)



![5'-amino-5'-deoxy-N-[(1,1-dimethylethoxy)carbonyl]-2',3'-O-(1-methylethylidene)-Adenosine](/img/structure/B13780330.png)
![Acetamide, N-[3-[(2-cyanoethyl)methylamino]-4-methoxyphenyl]-](/img/structure/B13780332.png)
![3-Pyridinecarbonitrile, 5-[(3-chlorophenyl)azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-(phenylamino)-](/img/structure/B13780346.png)
